molecular formula C17H20N6O4 B3003005 3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1112371-49-9

3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B3003005
CAS No.: 1112371-49-9
M. Wt: 372.385
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core combining triazole and quinazolinone moieties. Its structure includes a carbamoylmethyl group at position 2 of the triazole ring and an N-isopropyl propanamide substituent at position 4 of the quinazolinone system (Figure 1).

For example, Thummala et al. () synthesized triazole-substituted quinazolinones using click chemistry, achieving yields >90% under mild conditions. Similarly, Al-Salahi et al. () employed diphenylN-cyano-dithioimidocarbonate to construct the triazoloquinazoline core, highlighting the versatility of synthetic routes for this scaffold.

Properties

IUPAC Name

3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-10(2)19-14(25)7-8-21-15(26)11-5-3-4-6-12(11)23-16(21)20-22(17(23)27)9-13(18)24/h3-6,10H,7-9H2,1-2H3,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGURDRUFVPVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with a quinazoline precursor can lead to the formation of the triazoloquinazoline core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[4,3-a]quinazolinone core differs from ’s [1,2,4]triazolo[1,5-a]quinazolinone in ring fusion position, impacting planarity and electronic properties .

Substituent Effects: The carbamoylmethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the phenoxy group in ’s analog, which is more lipophilic . The N-isopropyl propanamide moiety improves solubility relative to bulky aromatic substituents (e.g., ’s isoindole-dione), which could influence pharmacokinetics .

Synthetic Accessibility :

  • CuAAC () offers high regioselectivity and mild conditions for triazole formation, whereas ’s method requires harsh reagents (e.g., hydrochloric acid), complicating scalability .

Biological Activity

The compound 3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a novel synthetic derivative belonging to the quinazoline and triazole families. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant , antimicrobial , and anti-inflammatory properties. This article explores the biological activity of this compound based on various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves the reaction of appropriate precursors using methods such as microwave irradiation and aerobic oxidative cyclization. The structural framework includes a quinazoline core fused with a triazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that derivatives of quinazoline and triazole exhibit significant antioxidant properties . For instance, compounds structurally similar to our target compound have shown effective radical scavenging activity in assays such as DPPH and ABTS. The presence of functional groups like hydroxyls in the ortho position enhances the antioxidant capacity by promoting electron donation mechanisms.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
3a24.518.2
3b30.022.5
TargetTBDTBD

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies suggest that it exhibits moderate activity comparable to standard antibiotics such as Streptomycin and Nystatin . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Pseudomonas aeruginosa12
Staphylococcus aureus14

Anti-inflammatory Activity

Quinazoline derivatives are recognized for their anti-inflammatory properties, often targeting COX enzymes and cytokine production pathways. The target compound's structure suggests potential inhibition of COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses.

Case Studies

  • Antioxidant Evaluation : A study compared several quinazoline derivatives in terms of their antioxidant capacity using multiple assays. The results indicated that compounds with similar structures to the target showed significant antioxidant activity through metal-chelating mechanisms and radical scavenging.
  • Antimicrobial Screening : In a comparative study involving various synthesized quinazoline derivatives, the target compound was found to possess a comparable spectrum of activity against Gram-positive and Gram-negative bacteria, indicating a promising application in treating infections.
  • Anti-inflammatory Mechanisms : Research into quinazoline-based compounds revealed their ability to modulate inflammatory markers such as TNF-alpha and IL-6 in vitro. The target compound's structure suggests it may also exhibit similar effects by inhibiting these pro-inflammatory cytokines.

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